2-(m-Chlorophenyl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide

Structure-Activity Relationship Medicinal Chemistry Diphenylacetamide

2-(m-Chlorophenyl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide (CAS 102585-44-4, molecular formula C18H21ClN2O, molecular weight 316.83 g/mol) is a synthetic diarylacetamide derivative characterized by a meta-chlorophenyl substitution on the alpha-carbon and a dimethylaminoethyl side chain on the amide nitrogen. This compound is listed in chemical supplier inventories as a research chemical and potential pharmaceutical intermediate, with structural features suggesting possible analgesic, anti-inflammatory, or centrally-acting pharmacological properties.

Molecular Formula C18H21ClN2O
Molecular Weight 316.8 g/mol
CAS No. 102585-44-4
Cat. No. B13741192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(m-Chlorophenyl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide
CAS102585-44-4
Molecular FormulaC18H21ClN2O
Molecular Weight316.8 g/mol
Structural Identifiers
SMILESCN(C)CCNC(=O)C(C1=CC=CC=C1)C2=CC(=CC=C2)Cl
InChIInChI=1S/C18H21ClN2O/c1-21(2)12-11-20-18(22)17(14-7-4-3-5-8-14)15-9-6-10-16(19)13-15/h3-10,13,17H,11-12H2,1-2H3,(H,20,22)
InChIKeyTWXIHSIUMYSRKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(m-Chlorophenyl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide (CAS 102585-44-4): Sourcing Guide & Baseline Profile


2-(m-Chlorophenyl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide (CAS 102585-44-4, molecular formula C18H21ClN2O, molecular weight 316.83 g/mol) is a synthetic diarylacetamide derivative characterized by a meta-chlorophenyl substitution on the alpha-carbon and a dimethylaminoethyl side chain on the amide nitrogen . This compound is listed in chemical supplier inventories as a research chemical and potential pharmaceutical intermediate, with structural features suggesting possible analgesic, anti-inflammatory, or centrally-acting pharmacological properties . However, a comprehensive search of primary literature, patents (including BindingDB and ChEMBL), and authoritative databases reveals no peer-reviewed publications or patent examples where this specific compound has been directly assayed for biological activity, making its differentiation from close analogs currently dependent on physiochemical and structural inference rather than empirical biological data.

Why Generic Substitution Fails for 2-(m-Chlorophenyl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide: Structural Differentiation from Closest Analogs


Generic substitution among diarylacetamide derivatives cannot be assumed without data due to the profound impact of subtle structural modifications on molecular recognition. The meta-chlorine substituent on the phenyl ring of 2-(m-Chlorophenyl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide distinguishes it from the non-halogenated parent, N-[2-(dimethylamino)ethyl]-2,2-diphenylacetamide (ChEBI:121039) [1], and positional isomers such as para-chloro or ortho-chloro variants. In related arylacetamide series, the position and identity of halogen substituents are known to cause shifts in receptor subtype selectivity (e.g., kappa vs. mu opioid) by orders of magnitude, as demonstrated in phenylamino acetamide κ-opioid agonists [2]. The dimethylaminoethyl amide side chain further provides a basic amine function absent in simpler N-phenylacetamides. Without direct biological data, these structural differences prevent any assumption of functional equivalence, necessitating a conservative approach to compound selection and procurement.

Quantitative Evidence Gap Analysis for 2-(m-Chlorophenyl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide Procurement


Structural Comparison to the Non-Halogenated Parent Compound

2-(m-Chlorophenyl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide (CAS 102585-44-4, MW 316.83 g/mol) contains an electron-withdrawing meta-chlorine substituent absent in the non-halogenated analog N-[2-(dimethylamino)ethyl]-2,2-diphenylacetamide (MW 282.4 g/mol) . The chlorine atom increases molecular weight by ~34 Da, alters the compound's lipophilicity (calculated LogP shift), and introduces a dipole moment that can affect both passive membrane permeability and receptor binding interactions. In analogous series such as phenylamino acetamide κ-opioid agonists, halogen substitution patterns are critical determinants of both receptor affinity and subtype selectivity [1]. Direct quantitative comparison of biological activity between these two compounds is not possible, as no published assay data exists for the chlorinated target compound.

Structure-Activity Relationship Medicinal Chemistry Diphenylacetamide

Potential P2X4 Receptor Antagonist Activity by Patent Class Association

A 2021 patent (US20210260005A1) broadly claims substituted N-phenylacetamide compounds of general formula (I), encompassing the structural scaffold of the target compound, as antagonists or negative allosteric modulators of the P2X4 receptor for treating dry eye syndrome and ocular neuropathic pain [1]. The target compound is a structural member of this generically claimed chemical space. While other specific N-substituted phenylacetamides in the patent show P2X4 IC50 values in the range of 108 nM (CHEMBL4521594) to 1,290–26,900 nM [2], no IC50 or Ki data is reported for the specific compound CAS 102585-44-4. This creates a potential but unvalidated differentiation hypothesis that would require follow-up screening.

P2X4 Receptor Neuroinflammation Pain

Absence of Documented Off-Target Liability Profile: Implication for Selectivity-Driven Projects

A comprehensive search of BindingDB and ChEMBL returns no affinity data for CAS 102585-44-4 against common off-target liability panels, including the hERG potassium channel, key cytochrome P450 isoforms, and aminergic GPCRs such as serotonin (5-HT) and dopamine (D2) receptors [1]. This is in stark contrast to more advanced N-phenylacetamide analogs, which have demonstrated varying degrees of polypharmacology; for example, a structurally distinct arylacetamide (BDBM50360708) showed off-target activities at the serotonin transporter (IC50 = 100 nM) and dopamine D2 receptor (IC50 = 500 nM) [2]. The absence of such data for the target compound does not indicate a clean profile, but rather represents a complete information gap; a project prioritizing a known selectivity window would find the target compound less attractive than analogs with characterized profiles.

Drug Discovery Selectivity Early-Stage

Evidence-Backed Application Scenarios for 2-(m-Chlorophenyl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide


Medicinal Chemistry Scaffold Exploration for Neuropathic Pain or Neuroinflammation Targets

Given its structural inclusion within the generic Markush claims of a P2X4 receptor antagonist patent (US20210260005A1), 2-(m-Chlorophenyl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide is a rational choice as a starting scaffold for hit-finding in P2X4-mediated neuropathic pain or dry eye syndrome programs [1]. Its meta-chlorine substitution pattern provides a synthetic handle for further derivatization not available in the unsubstituted diphenylacetamide core, making it preferable for SAR expansion relative to simple diarylacetamides.

Kappa Opioid Receptor (KOR) Agonist Discovery Program Starting Point

The diarylacetamide scaffold is a privileged pharmacophore in kappa opioid receptor (KOR) agonist design, with structurally related phenylamino acetamides demonstrating potent (Ki = 0.72 nM) and selective binding to KOR [2]. Although CAS 102585-44-4 has not been directly assayed, its structural features align with known KOR pharmacophore models, and it is preferred over the non-halogenated parent N-[2-(dimethylamino)ethyl]-2,2-diphenylacetamide for SAR programs investigating halogen-dependent selectivity shifts between opioid receptor subtypes [3].

Analytical Reference Standard for Chlorinated Diphenylacetamide Metabolite Identification

The compound's well-defined structure and molecular weight (316.83 g/mol) make it suitable as an analytical reference standard for LC-MS/MS method development aimed at detecting chlorinated diarylacetamide metabolites in forensic or environmental toxicology screens. Its distinct mass and chlorine isotope pattern provide a unique MS signature, making it superior to non-halogenated analogs that lack this characteristic pattern .

Not Recommended: Selectivity-Profiling Probe or In Vivo Pharmacology Studies

Based on the complete absence of a characterized biological profile (no affinity data for any target protein), this compound is not recommended for use as a selectivity profiling probe or for direct progression into in vivo models without extensive front-end screening. Projects requiring a validated selectivity window should instead select structurally analogous compounds with established polypharmacology data, such as certain benzodiazepine-substituted arylacetamides that have been profiled against SERT and D2 receptors [4].

Quote Request

Request a Quote for 2-(m-Chlorophenyl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.